molecular formula C8H11N3O B1359584 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172483-17-8

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B1359584
M. Wt: 165.19 g/mol
InChI Key: HJHMNVAAOJNHMV-UHFFFAOYSA-N
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Description

“3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” is a derivative of 1H-pyrazole-5-carboxamide . These compounds have been studied for their potential fungicidal and insecticidal properties . They have shown potent activity against Erysiphe graminis and Aphis fabae .


Synthesis Analysis

The synthesis of 1H-pyrazole-5-carboxamide derivatives involves a facile method . The structures of these compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using 1H NMR, mass spectrometry, and elemental analysis . The structure contains a phenyl thiazole moiety .


Chemical Reactions Analysis

The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles .

Scientific Research Applications

Anticancer Research

One of the primary research applications of compounds related to 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is in the field of anticancer studies. A study by Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives, closely related to the compound , and evaluated their antiproliferative effect on cancer cells. They discovered that these compounds exhibit DNA-binding interactions, particularly in the DNA minor groove, which helps interpret their antitumor mechanisms. This study indicates the potential of such compounds in developing new anticancer therapies (Lu et al., 2014).

Synthesis and Characterization

Another significant application is in the field of chemical synthesis and characterization. Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds. Their work provides insights into the chemical properties and reaction mechanisms of these pyrazole derivatives, offering valuable information for further chemical research and applications (Yıldırım et al., 2005).

Analytical Characterization

The analytical characterization of these compounds is another key area of research. McLaughlin et al. (2016) focused on the synthesis and characterization of a pyrazole-carboxamide type 'research chemical' closely related to the compound . Their work provided a detailed analysis of the compound's structure and properties, contributing to the understanding of such synthetic cannabinoids (McLaughlin et al., 2016).

Development of Antifungal and Antiviral Agents

Research into the development of antifungal and antiviral agents is another area where these compounds show promise. For instance, Du et al. (2015) synthesized a series of pyrazole carboxamide derivatives and tested their antifungal activities, finding some compounds with significant effects. This research suggests the potential utility of these compounds in creating new antifungal agents (Du et al., 2015).

Future Directions

The 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides . This suggests potential future directions in the design and development of new pesticides.

properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHMNVAAOJNHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Roman, A Navarro, D Wodka… - … Process Research & …, 2014 - ACS Publications
In this contribution we report the synthesis of fluorinated and nonfluorinated tebufenpyrad analogues to explore potential druglike properties through the phenotypic screening as part of …
Number of citations: 13 pubs.acs.org

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